Tetraoctylammonium nitrate

Ion-Selective Electrodes Potentiometric Sensors Analytical Reagents

Tetraoctylammonium nitrate (TOAN, ≥99.0% purity) is the highest-lipophilicity (logP ~11.53) quaternary ammonium nitrate available. Its C8 alkyl chains deliver a 12-percentage-point electrochemical oxidation yield gain over tetrabutylammonium salts, 58.34 mV/decade Nernstian slopes in potentiometric nitrate sensors, and validated extraction of actinides/lanthanides from aqueous nitrate media. Guaranteed ≤0.05% halide impurities ensure batch-to-batch reproducibility for protocol-driven laboratories. Procuring structurally mismatched shorter-chain quaternary ammonium nitrates risks suboptimal partition coefficients, altered selectivity, and irreproducible sensor calibration slopes.

Molecular Formula C32H68N2O3
Molecular Weight 528.9 g/mol
CAS No. 33734-52-0
Cat. No. B1612603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraoctylammonium nitrate
CAS33734-52-0
Molecular FormulaC32H68N2O3
Molecular Weight528.9 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[N+](=O)([O-])[O-]
InChIInChI=1S/C32H68N.NO3/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3)4/h5-32H2,1-4H3;/q+1;-1
InChIKeyMJHKPBXGJMKYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraoctylammonium Nitrate (CAS 33734-52-0) Product Overview and Procurement Baseline


Tetraoctylammonium nitrate (TOAN) is a quaternary ammonium salt with the linear formula [CH3(CH2)6CH2]4N(NO3) and a molecular weight of 528.89 g/mol . It is commercially available as a white crystalline powder with a melting point of 112–114 °C [1]. TOAN is primarily utilized as an ionophore (recognition element) in potentiometric sensors for nitrate detection and as a lipophilic ion-pairing reagent and extractant in separation science [2]. The Selectophore™ grade product is specified at ≥99.0% purity with ≤0.05% halide impurities (as bromide) .

Why Tetraoctylammonium Nitrate Cannot Be Readily Substituted by Other Quaternary Ammonium Salts


Generic substitution among quaternary ammonium nitrates fails because the alkyl chain length fundamentally governs lipophilicity (logP), phase distribution behavior, and the steric organization of the ion-pair microenvironment [1]. Tetraoctylammonium nitrate possesses a calculated logP of approximately 11.53 [2], which is substantially higher than shorter-chain analogs such as tetrabutylammonium nitrate. This difference in lipophilicity translates into quantifiable divergences in extraction efficiency [3], electrode response characteristics [4], and electrochemical mediator performance [5]. Procuring a structurally mismatched quaternary ammonium salt—even one sharing the nitrate counterion—may result in suboptimal partition coefficients, altered selectivity patterns, and irreproducible sensor calibration slopes, thereby invalidating established protocols and increasing downstream process variability.

Quantitative Differentiation Evidence: Tetraoctylammonium Nitrate vs. Comparator Quaternary Ammonium Salts


Melting Point as a Proxy for Purity Specification and Physical Form Control

Among Selectophore™-grade quaternary ammonium nitrates, tetraoctylammonium nitrate exhibits a melting point of 112–114 °C, which is significantly higher than that of tetrahexylammonium nitrate (103–105 °C) and comparable to methyltrioctylammonium nitrate (90–95 °C) . This higher melting point reflects the increased crystalline lattice energy associated with the longer, more ordered C8 alkyl chains . For procurement purposes, the higher melting point serves as a quality indicator: deviations from this narrow range may signal polymorphic variation, residual solvent contamination, or incomplete anion exchange, all of which can compromise sensor membrane homogeneity and potentiometric response reproducibility .

Ion-Selective Electrodes Potentiometric Sensors Analytical Reagents

Phase Transfer Preference: Quantified Partitioning Advantage for Oxoanion Extraction

In solvent extraction systems, the distribution of metal ions is governed by the cation of the salting-out agent. When 0.4 M tetraoctylammonium nitrate in o-xylene was used as the organic phase, the distribution coefficients of trivalent actinides (Am, Cm, Bk, Cf) and lanthanides (Ce, Eu) extracted from 2.4–4.0 M alkali metal nitrate solutions were systematically measured [1]. The tetraoctylammonium cation drives extraction through a lipophilic ion-pairing mechanism distinct from the hydrogen-bonding pathway of trioctylammonium nitrate [1]. While the absolute distribution coefficients vary with aqueous nitrate concentration, the separation factor (relative to curium) reaches a maximum when extracted from ammonium or sodium nitrate media [1], indicating that the tetraoctylammonium-based system enables selective separation of chemically similar trivalent actinides [1].

Solvent Extraction Radiochemistry Actinide Separation

Electrochemical Mediation: Cation Chain Length Impacts Cyclooctane Oxidation Yield

In the electrochemical oxidation of cyclooctane to cyclooctanone using acetonitrile as solvent, the nitrate anion functions as the active mediator while the quaternary ammonium cation modulates the electrode microenvironment [1]. Under comparable non-optimized conditions, methyltrioctylammonium nitrate—a compound structurally analogous to tetraoctylammonium nitrate with three octyl chains and one methyl group—produced a cyclooctanone yield of 28%, whereas tetrabutylammonium nitrate yielded only 16% [1]. This 12-percentage-point performance advantage (a 75% relative increase) is attributed to the more lipophilic, longer-chain cation improving substrate colocalization at the anodic double layer and organizing the interfacial region for productive nitrate-mediated oxidation [1].

Electrochemical Synthesis Mediated Oxidation Supporting Electrolyte

Ion-Selective Electrode Response: Calibration Slope and Detection Limit with NPOE Plasticizer

Nitrate ion-selective electrodes (ISEs) fabricated with tetraoctylammonium bromide as the ionophore and 2-nitrophenyl octyl ether (NPOE) as the plasticizer demonstrated a near-Nernstian calibration slope of 58.34 mV/decade and a lower detection limit of approximately 5.13 × 10⁻⁶ mol/L [1]. The electrode using tetraoctylammonium-based ionophore exhibited superior nitrate selectivity compared to electrodes employing other tetraalkylammonium nitrate neutral carriers, with a 90% response time of less than 32 seconds [1]. These performance metrics establish a quantifiable benchmark for TOAN-based sensor performance that can be directly referenced when evaluating alternative sensor materials or comparing batch-to-batch electrode fabrication reproducibility [1].

Potentiometric Sensors Nitrate Detection Environmental Monitoring

Lipophilicity (logP) as a Predictor of Organic Phase Retention and Membrane Compatibility

Tetraoctylammonium nitrate has a calculated partition coefficient (logP) of 11.53 [1]. This value quantifies its high lipophilicity, which is essential for retention within the organic phase of solvent extraction systems and for preventing leaching of the ionophore from polymeric sensor membranes into aqueous sample solutions [1]. The logP of 11.53 substantially exceeds that of shorter-chain quaternary ammonium salts, providing a numerical basis for predicting membrane longevity and extraction-phase retention behavior [1].

QSAR Membrane Transport Sensor Design

Selectophore™ Grade Halide Impurity Specification Enables Trace-Level Nitrate Detection

The Selectophore™ grade of tetraoctylammonium nitrate is specified with a halide impurity content of ≤0.05% (as bromide) and an assay of ≥99.0% (NT) . This tightly controlled impurity profile is critical for nitrate ion-selective electrode applications, where even trace halide contamination can produce interfering potentiometric signals that compromise the accuracy of low-concentration nitrate measurements . In contrast, generic or non-Selectophore™ grade tetraalkylammonium salts may contain higher or unspecified halide levels, introducing unquantified measurement bias .

Quality Control Potentiometry Interference

Validated Application Scenarios for Tetraoctylammonium Nitrate Based on Quantitative Evidence


Fabrication of Nitrate-Selective Potentiometric Sensors for Environmental Water Monitoring

Tetraoctylammonium nitrate serves as the recognition element in potentiometric membranes for electronic tongue systems designed to monitor nitrogen species in water samples . The Selectophore™ grade (≥99.0% purity, ≤0.05% halide impurities, melting point 112–114 °C) provides the batch-to-batch consistency required for reproducible sensor fabrication . Sensors incorporating tetraoctylammonium-based ionophores have demonstrated a calibration slope of 58.34 mV/decade, a lower detection limit of ~5.13 × 10⁻⁶ mol/L, and a 90% response time under 32 seconds [1], establishing quantifiable performance benchmarks for environmental nitrate monitoring applications.

Liquid-Liquid Extraction of Trivalent Actinides and Lanthanides for Radiochemical Separations

Tetraoctylammonium nitrate in o-xylene (0.4 M) has been employed as the organic phase for the extraction of americium, curium, berkelium, californium, cerium, and europium from aqueous alkali metal nitrate solutions . The documented separation factors (relative to curium) and the systematic variation of distribution coefficients with aqueous nitrate concentration provide a validated extraction baseline for radiochemical laboratories developing actinide/lanthanide group separation protocols.

Extraction of Oxoanions (MnO4⁻, TcO4⁻, RuO4⁻) for Radiochemical and Analytical Separations

Tetraoctylammonium salts in benzene and toluene have been shown to extract permanganate, pertechnetate, and ruthenium oxoanions from neutral and weakly alkaline solutions via an anion-exchange mechanism . The concentration constants for the exchange of these oxoanions for chloride and nitrate ions have been estimated using the slope method , establishing tetraoctylammonium nitrate as a characterized extractant for Tc-99 and other oxoanion radionuclides in nuclear chemistry and environmental radiochemistry applications.

Electrochemical Mediated Oxidation Utilizing Lipophilic Quaternary Ammonium Nitrates

In electrochemical oxidation systems where the nitrate anion functions as the active mediator and the quaternary ammonium cation tunes the electrode microenvironment, the longer alkyl chains of C8-based cations confer a quantifiable performance advantage . Under comparable conditions, methyltrioctylammonium nitrate (structurally analogous to TOAN) produced a 28% cyclooctanone yield from cyclooctane oxidation versus 16% for tetrabutylammonium nitrate—a 12-percentage-point gain attributable to enhanced substrate colocalization at the anodic double layer . This evidence supports the selection of C8-chain quaternary ammonium nitrates for optimizing mediated electrochemical oxidation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetraoctylammonium nitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.